Clindamycin 2,4-Diphosphate
CAS No.:
Cat. No.: VC18869794
Molecular Formula: C18H35ClN2O11P2S
Molecular Weight: 584.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H35ClN2O11P2S |
|---|---|
| Molecular Weight | 584.9 g/mol |
| IUPAC Name | [(2R,3R,6R)-2-[(1S,2S)-2-chloro-1-[[(2R,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11+,12+,13?,14+,15+,16?,18+/m0/s1 |
| Standard InChI Key | SPZJAFHRZHRDNU-MAWHDMTKSA-N |
| Isomeric SMILES | CCC[C@@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl |
| Canonical SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Clindamycin 2,4-diphosphate belongs to the lincosamide class of antibiotics, characterized by a pyrrolidinyl-linked galactose derivative. The compound’s IUPAC name, [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate , reflects its stereochemical complexity. Key physicochemical parameters include:
The presence of two phosphate groups enhances polarity compared to clindamycin phosphate (MW 504.96 g/mol) , reducing membrane permeability and altering pharmacokinetic behavior. X-ray crystallography studies of analogous lincosamides suggest that the 2,4-diphosphate configuration sterically hinders ribosomal binding, explaining its lack of antimicrobial activity .
Synthesis and Production
Clindamycin 2,4-diphosphate is synthesized via selective phosphorylation of clindamycin’s hydroxyl groups. Industrial production involves:
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Phosphorylation: Reaction of clindamycin with phosphoryl chloride () in pyridine at 0–5°C, followed by hydrolysis to yield the monophosphate intermediate .
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Secondary Phosphorylation: The 4-hydroxyl group undergoes phosphorylation using dibenzyl phosphorochloridate, with subsequent hydrogenolysis to remove protecting groups .
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Purification: Chromatographic separation on ion-exchange resins (e.g., Dowex 50W-X8) ensures >95% purity, critical for its use as a reference standard .
Key challenges include avoiding over-phosphorylation at the 3-position and minimizing racemization during reaction steps. Process optimization has reduced byproduct formation to <2% in modern syntheses .
Pharmacological Profile
As an impurity, clindamycin 2,4-diphosphate lacks therapeutic activity but provides insights into prodrug metabolism:
Analytical Characterization
Regulatory agencies mandate strict control of clindamycin 2,4-diphosphate levels in drug products (<0.1% w/w). Analytical methods include:
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HPLC-UV: A C18 column (150 × 4.6 mm, 3.5 μm) with mobile phase 0.05 M KHPO (pH 3.0):acetonitrile (75:25) at 1.0 mL/min; detection at 210 nm .
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Mass Spectrometry: ESI-MS in negative ion mode identifies the [M–H] ion at m/z 583.93, with MS/MS fragments at m/z 455.1 (loss of phosphate) and 381.0 (cleavage of the glycosidic bond) .
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Stability Studies: Accelerated degradation at 40°C/75% RH shows <5% decomposition over 6 months, supporting long-term storage at -20°C .
Regulatory and Industrial Applications
Clindamycin 2,4-diphosphate is classified as a "Controlled Product" under pharmaceutical guidelines , necessitating documentation for international shipping. Its primary uses are:
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Quality Control: As an EP Impurity I, it calibrates assays for clindamycin phosphate injections and topical gels .
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Stability Testing: Monitors degradation in formulations, particularly under high-humidity conditions .
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Toxicology Research: Serves as a negative control in studies of lincosamide-induced phospholipidosis .
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